molecular formula C15H10BrNO B1282577 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one CAS No. 20364-59-4

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one

Cat. No.: B1282577
CAS No.: 20364-59-4
M. Wt: 300.15 g/mol
InChI Key: VJUYMVFNCPTYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C15H10BrNO It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-2-phenyl-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    2-Phenyl-1,4-dihydroquinolin-4-one:

Uniqueness

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its distinct biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-bromo-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYMVFNCPTYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549561
Record name 6-Bromo-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20364-59-4
Record name 6-Bromo-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromoaniline (7.0 g, 40.7 mmol), ethyl benzoylacetate (14.09 mL, 81.4 mmol), and polyphosphoric acid (15.95 g, 162.7 mmol) was heated without solvent to 150° C. for 3 h. After 3 h, the reaction was cooled to RT, and the mixture was quenched with 4 N HCl (200 mL), which caused an orange cake to form. This solid was filtered, and to this was added 2N NaOH (200 mL). The majority of the solid did not dissolve, and was filtered off. The solid was washed with water (200 mL) and a mixture of 1:1 acetone/DCM (200 mL), and stored under vacuum overnight to give 6.52 g (53% yield) of ˜95% (by LC-MS) pure 6-bromo-2-phenylquinolin-4(1H)-one. Further purification can be accomplished by recrystallization with n-butoxyethanol to yield analytically pure material. 1H NMR (400 MHz, DMSO-d6) ppm: 11.87 (br s, 1H), 8.18 (d, J=2.4 Hz, 1H), 7.82 (m, 3H), 7.73 (d, J=8.8 Hz, 1H), 7.60 (m, 3H), 6.39 (d, J=1.6 Hz, 1H). LRMS (CI, [M+H]) Calc'd=300.1. found=300.1.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14.09 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
15.95 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.